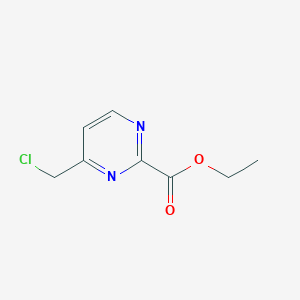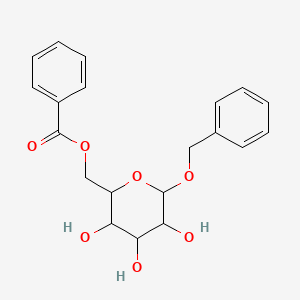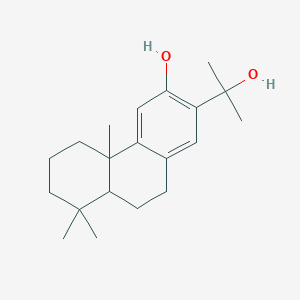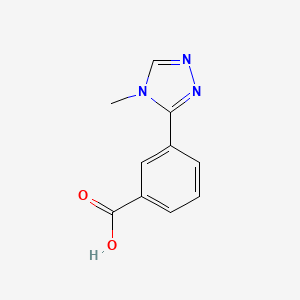
(R)-LaudanosineN-3-((5-Hydroxypentyl)oxy)-3-oxopropylBenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-LaudanosineN-3-((5-Hydroxypentyl)oxy)-3-oxopropylBenzenesulfonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonate group, a hydroxypentyl chain, and an oxopropyl group. These structural features contribute to its reactivity and potential utility in chemical synthesis, biological research, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-LaudanosineN-3-((5-Hydroxypentyl)oxy)-3-oxopropylBenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzenesulfonate Group: This step involves the sulfonation of a benzene derivative using sulfur trioxide or chlorosulfonic acid under controlled conditions.
Introduction of the Hydroxypentyl Chain: The hydroxypentyl chain can be introduced via an alkylation reaction using a suitable alkyl halide and a strong base such as sodium hydride.
Attachment of the Oxopropyl Group: The oxopropyl group is typically introduced through a condensation reaction involving an aldehyde or ketone precursor and a suitable nucleophile.
Industrial Production Methods
Industrial production of ®-LaudanosineN-3-((5-Hydroxypentyl)oxy)-3-oxopropylBenzenesulfonate may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypentyl chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxopropyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzenesulfonates.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-LaudanosineN-3-((5-Hydroxypentyl)oxy)-3-oxopropylBenzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in biochemical assays.
Medicine
In medicinal chemistry, ®-LaudanosineN-3-((5-Hydroxypentyl)oxy)-3-oxopropylBenzenesulfonate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of ®-LaudanosineN-3-((5-Hydroxypentyl)oxy)-3-oxopropylBenzenesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-LaudanosineN-3-((5-Hydroxypentyl)oxy)-3-oxopropylBenzenesulfonate: Unique due to its specific combination of functional groups.
®-LaudanosineN-3-((4-Hydroxybutyl)oxy)-3-oxopropylBenzenesulfonate: Similar structure but with a shorter hydroxyl chain.
®-LaudanosineN-3-((6-Hydroxyhexyl)oxy)-3-oxopropylBenzenesulfonate: Similar structure but with a longer hydroxyl chain.
Uniqueness
The uniqueness of ®-LaudanosineN-3-((5-Hydroxypentyl)oxy)-3-oxopropylBenzenesulfonate lies in its specific hydroxypentyl chain length, which may confer distinct reactivity and biological activity compared to its analogs with shorter or longer chains.
This detailed overview provides a comprehensive understanding of ®-LaudanosineN-3-((5-Hydroxypentyl)oxy)-3-oxopropylBenzenesulfonate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C35H47NO10S |
|---|---|
Poids moléculaire |
673.8 g/mol |
Nom IUPAC |
benzenesulfonate;5-hydroxypentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C29H42NO7.C6H6O3S/c1-30(14-12-29(32)37-16-8-6-7-15-31)13-11-22-19-27(35-4)28(36-5)20-23(22)24(30)17-21-9-10-25(33-2)26(18-21)34-3;7-10(8,9)6-4-2-1-3-5-6/h9-10,18-20,24,31H,6-8,11-17H2,1-5H3;1-5H,(H,7,8,9)/q+1;/p-1 |
Clé InChI |
GLQFHZRZRIPBIQ-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCO.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12101019.png)
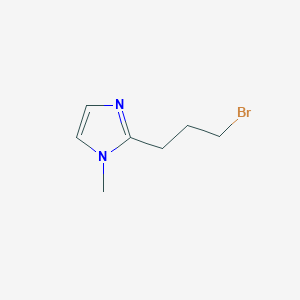
![1-Oxa-3,8-diazaspiro[4.5]decane-8-carboxylic acid, 3-methyl-2-oxo-, 1,1-dimethylethyl ester](/img/structure/B12101026.png)
